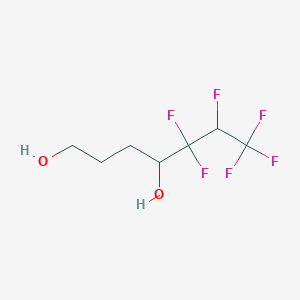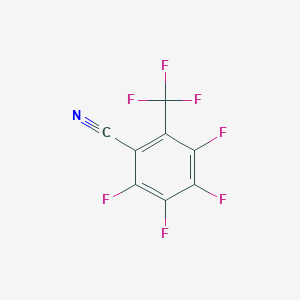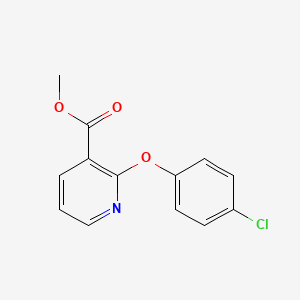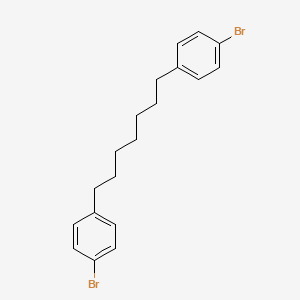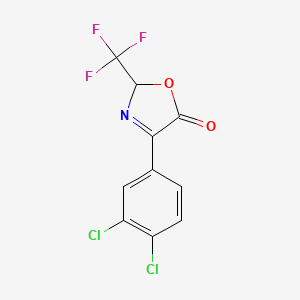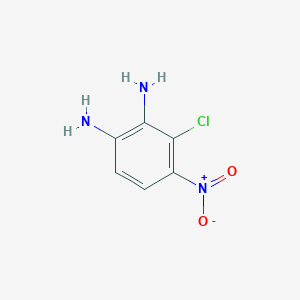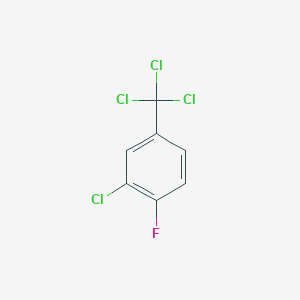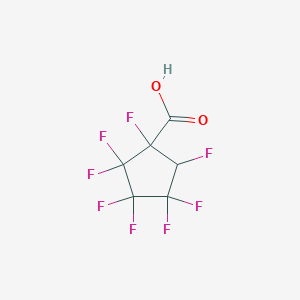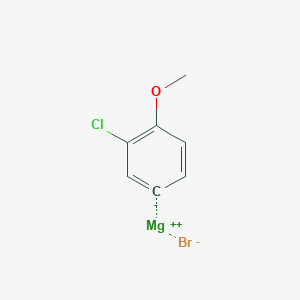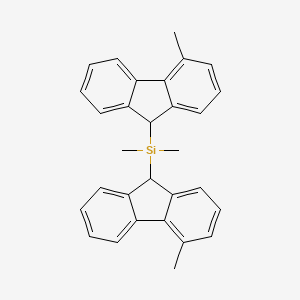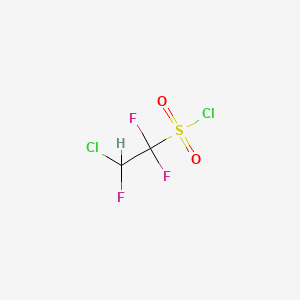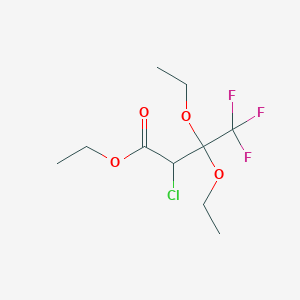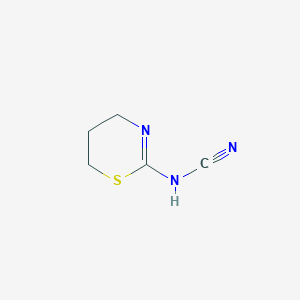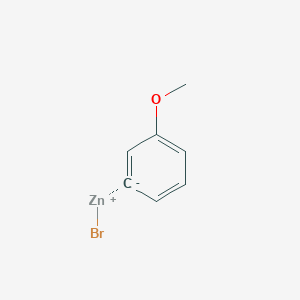
3-Methoxyphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxyphenylzinc bromide: is an organometallic compound widely used in various fields of scientific research. It is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 3-methoxyphenyl group and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylzinc bromide is typically prepared through the reaction of 3-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
3-Methoxyphenyl bromide+Zinc→3-Methoxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of specialized reactors and purification processes to remove any impurities.
化学反应分析
Types of Reactions: 3-Methoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds.
科学研究应用
Chemistry: 3-Methoxyphenylzinc bromide is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it can be used to modify biomolecules or to synthesize bioactive compounds. Its role in medicinal chemistry includes the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which 3-methoxyphenylzinc bromide exerts its effects involves the transfer of the 3-methoxyphenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
3-Methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
3-Methoxyphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.
Uniqueness: 3-Methoxyphenylzinc bromide is unique due to its specific reactivity and the role of zinc in facilitating certain types of reactions. Compared to similar compounds, it may offer advantages in terms of reaction conditions and product yields.
属性
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZGMKLYUOBVBV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
